![molecular formula C9H15N3O B13201725 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13201725.png)
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine typically involves the reaction of 5-methyl-1,3-oxazole with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Applications De Recherche Scientifique
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine: Similar structure but with a different substitution pattern on the oxazole ring.
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]piperazine: Contains a thiazole ring instead of an oxazole ring.
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine is unique due to its specific combination of an oxazole and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
5-methyl-2-(piperazin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C9H15N3O/c1-8-6-11-9(13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 |
Clé InChI |
LVWBNRIUZQDGEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


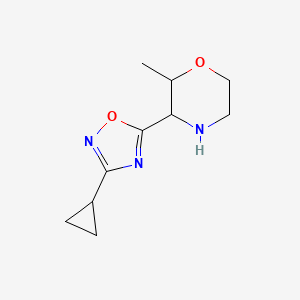


![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
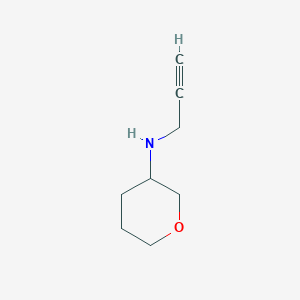
![1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13201695.png)
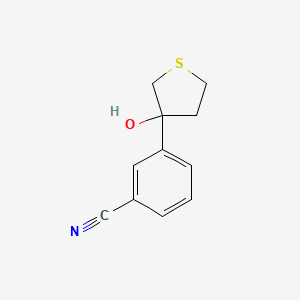
![5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201704.png)
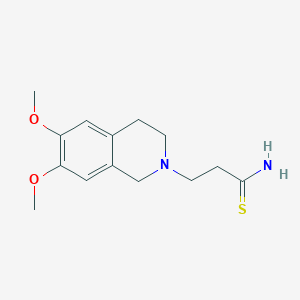
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
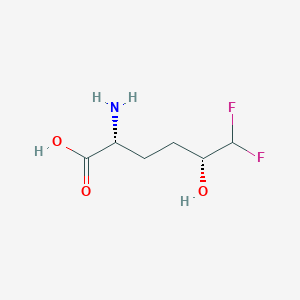

methanol](/img/structure/B13201717.png)

